molecular formula C22H22N2O4S B4494834 N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B4494834
M. Wt: 410.5 g/mol
InChI Key: XTVNMDBTAVEGKV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure integrates a benzamide core, a 2-hydroxy-2-phenylethyl group, and a phenylsulfonyl aminomethyl substituent. The presence of the phenylsulfonyl group is a key structural feature, as sulfonamide-containing compounds are extensively investigated for their ability to act as enzyme inhibitors, particularly targeting proteases and other hydrolases, by mimicking the transition state of peptide substrates . The hydroxyethylamino phenylethyl moiety is a pharmacophore observed in biologically active molecules and may contribute to hydrogen bonding interactions with biological targets, potentially influencing receptor binding affinity and selectivity . This compound is provided strictly For Research Use Only and is intended for laboratory applications such as in vitro assay development, structure-activity relationship (SAR) studies to optimize lead compounds, and as a standard in analytical chemistry profiling. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the high purity and quality of this reagent for their critical investigations in drug discovery and chemical biology.

Properties

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-21(18-7-3-1-4-8-18)16-23-22(26)19-13-11-17(12-14-19)15-24-29(27,28)20-9-5-2-6-10-20/h1-14,21,24-25H,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVNMDBTAVEGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of benzyl chloride with phenylmagnesium bromide to form 2-phenylethanol.

    Sulfonylation: The hydroxyl group of 2-phenylethanol is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as pyridine to yield the sulfonylated intermediate.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with 4-aminobenzamide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products include phenylacetic acid or benzaldehyde.

    Reduction: Products include thiophenol or phenyl sulfide.

    Substitution: Products include brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Moieties

a) 4-({[(3-Methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide (CAS 690245-55-7)
  • Structural Differences : This analog replaces the hydroxy-phenylethyl group with a 4-methylphenyl moiety and introduces a 3-methoxyphenylsulfonyl group instead of phenylsulfonyl.
  • Functional Implications : The methoxy group may enhance solubility, while the methylphenyl substituent could alter steric interactions in biological targets .
b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Key Features : These compounds share the phenylsulfonylbenzamide core but incorporate a triazole-thione ring system.
  • Spectral Comparison : Unlike the target compound, these analogs exhibit νC=S stretching at 1247–1255 cm⁻¹ (IR) and lack carbonyl bands due to tautomerization .

Benzamide Derivatives with Nitro or Halogen Substituents

a) N-(2-Nitrophenyl)-4-bromo-benzamide (Acta Crystallogr E, 2012)
  • Structural Contrast : Replaces the sulfonamide group with a nitro substituent and substitutes the hydroxy-phenylethyl chain with a 2-nitrophenyl group.
  • Crystallographic Data : Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) .
b) Nitazoxanide (C12H9N3O5S)
  • Pharmacological Relevance : A nitro-thiazole benzamide with antiparasitic activity. Structural divergence includes a thiazole ring and acetyloxy group, contrasting with the sulfonamide and hydroxy-ethyl motifs in the target compound .

Hydroxamic Acid-Based HDAC Inhibitors

a) N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)
  • Functional Divergence : Features a hydroxamic acid group instead of sulfonamide, enabling histone deacetylase (HDAC) inhibition.
  • Bioactivity : Demonstrates IC₅₀ values of 100–200 μM against HepG2 and A549 cancer cells, with lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA .

Biological Activity

N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological evaluation, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • CAS Number : 1010908-75-4
  • Structure : The compound features a phenylsulfonyl group attached to a benzamide, which is further substituted with a hydroxyethyl moiety.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzamide Backbone : Starting from 4-aminobenzamide, the compound is reacted with phenylsulfonyl chloride to introduce the sulfonamide functionality.
  • Hydroxyethyl Substitution : The introduction of the hydroxyethyl group is achieved through a nucleophilic substitution reaction.

Antimicrobial Properties

Research has indicated that derivatives of similar benzamide structures exhibit significant antimicrobial activity. For instance, compounds related to N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

CompoundMIC (µg/ml)Target Organism
Benzamide derivative 1d1.95Drug-resistant B. subtilis
Benzamide derivative 2a3.9S. aureus
Benzamide derivative 1n7.8E. coli

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly in models of pulmonary diseases. It acts as an agonist for β₂ adrenergic receptors, which are crucial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves:

  • Bronchodilation : Relaxation of bronchial smooth muscles.
  • Reduction of Inflammatory Mediators : Decreased production of cytokines and chemokines.

Study on Anticancer Activity

A study focusing on related benzamide compounds demonstrated their potential as histone deacetylase (HDAC) inhibitors, leading to antiproliferative effects in cancer cells. For instance:

  • In vitro assays showed that certain derivatives had IC₅₀ values significantly lower than established treatments like SAHA.
  • Xenograft models indicated that these compounds could inhibit tumor growth effectively.

Apoptosis and Cell Cycle Analysis

Further investigations revealed that these compounds could induce apoptosis in cancer cells while causing G2/M phase arrest, which is critical for halting cancer cell proliferation.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and sulfonamide introduction. Key steps include:
  • Coupling Reactions : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between carboxylic acids and amines .

  • Sulfonamide Functionalization : React phenylsulfonyl chloride derivatives with primary amines under basic conditions (e.g., triethylamine in THF) to introduce the sulfonamide group .

  • Optimization : Adjust solvent polarity (e.g., acetonitrile/water mixtures), temperature (room temperature to 100°C), and stoichiometry to suppress side reactions like hydrolysis or over-sulfonylation. Purification via recrystallization (methanol/water) or column chromatography improves yield and purity .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYieldReference
Amide Bond FormationDCC, DMAP, CH₂Cl₂, 24h, RT75-85%
Sulfonamide AdditionPhenylsulfonyl chloride, NEt₃, THF, 2h, RT60-70%

Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify key protons and carbons, such as the hydroxy-phenylethyl group (δ 4.3–4.5 ppm for -CH₂-OH) and sulfonamide NH (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS m/z 450.2 [M+H]⁺). Fragmentation patterns validate the benzamide and sulfonamide moieties .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing inhibitors of enzymes like carbonic anhydrase or kinases) .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) at varying concentrations (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., acetazolamide for sulfonamide benchmarks) .
  • Cell-Based Testing : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-cancerous cells to assess selectivity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways or target interactions for this compound?

  • Methodological Answer :
  • Reaction Mechanism Studies : Density Functional Theory (DFT) calculations predict energy barriers for key steps (e.g., amide bond formation), guiding solvent/catalyst selection .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., sulfonamide binding to enzyme active sites). Focus on hydrogen bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
  • Pharmacokinetic Modeling : SwissADME predicts logP (lipophilicity) and CYP450 metabolism to prioritize derivatives with improved bioavailability .

Q. What is the impact of structural modifications (e.g., sulfonyl group substitution) on biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with substituents at the phenylsulfonyl (e.g., -CF₃, -OCH₃) or benzamide positions. Compare bioactivity to identify critical moieties .
  • SAR Workflow :

Library Design : Use parallel synthesis to generate 10–20 analogs.

Activity Profiling : Test against a panel of targets (enzymes, cell lines).

Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

  • Case Study : Fluorine substitution at the phenyl ring improved target affinity by 10-fold in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-evaluate compound purity via HPLC and elemental analysis. Impurities >0.5% can skew bioactivity .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
  • Structural Confirmation : Re-characterize batches with conflicting data using XRD or 2D NMR to rule out isomerism or polymorphic differences .
  • Meta-Analysis : Compare results across studies using tools like Forest plots to identify outliers and consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
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N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

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